(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C12H13BrF3NO2 It is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester typically involves the reaction of 3-bromo-5-trifluoromethylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate ester. The reaction proceeds as follows:
- Dissolve 3-bromo-5-trifluoromethylbenzylamine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- After completion, the reaction mixture is washed with water and extracted with dichloromethane.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
- Purify the product by column chromatography to obtain this compound in high yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate ester can be hydrolyzed to the corresponding carbamic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Hydrolysis: Formation of the corresponding carbamic acid and tert-butanol.
Oxidation and Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction.
Scientific Research Applications
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The trifluoromethyl group and bromine atom contribute to its binding affinity and specificity, while the carbamate ester moiety may undergo hydrolysis to release the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester instead of a tert-butyl ester.
Uniqueness
The uniqueness of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization. The tert-butyl ester moiety offers steric protection and can be selectively hydrolyzed under mild conditions.
Properties
IUPAC Name |
tert-butyl N-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18(4)10-6-8(13(15,16)17)5-9(14)7-10/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEZMMZZPHLYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.